molecular formula C17H27NO5 B571552 (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 1334321-39-9

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No. B571552
CAS RN: 1334321-39-9
M. Wt: 325.405
InChI Key: UKCKDSNFBFHSHC-JGCLWBMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, also known as TBAA, is an organic compound with a wide range of applications in scientific research. TBAA is a chiral amide that can be synthesized from a variety of starting materials, including adamantane and acetic acid. TBAA has been used in numerous studies due to its ability to interact with proteins, peptides, and other biomolecules, as well as its stability in aqueous solutions.

Scientific Research Applications

Boc-3-Hydroxy-1-adamantyl-L-glycine: A Comprehensive Analysis: Boc-3-Hydroxy-1-adamantyl-L-glycine, also known by its other names such as ®-N-Boc-2-(3-hydroxyadamant-1-yl)glycine or (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, is a compound with several scientific research applications. Below is a detailed analysis focusing on its unique applications across different fields.

Pharmaceutical Synthesis: Saxagliptin Intermediate

One of the primary applications of Boc-3-Hydroxy-1-adamantyl-L-glycine is as an intermediate in the synthesis of Saxagliptin . Saxagliptin is a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), developed for the treatment of type 2 diabetes mellitus (T2DM). The compound’s stability and reactivity make it an essential component in creating this therapeutic agent.

Peptidomimetics and Bioactive Molecules

This compound serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules . Its structure allows for modification of amino acids, leading to the creation of novel compounds with potential therapeutic applications. This adaptability makes it valuable for researchers exploring new treatments and drug designs.

Chemical Research and Development

Boc-3-Hydroxy-1-adamantyl-L-glycine is utilized in various chemical research and development processes due to its unique properties . It offers a platform for scientists to develop new synthetic methods and pathways, contributing to advancements in chemical synthesis.

Life Science Research

The compound is also used in life science research, providing insights into biological processes and mechanisms . Its role in life sciences extends to studies on enzyme reactions, metabolic pathways, and cellular functions.

properties

IUPAC Name

(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDSNFBFHSHC-JGCLWBMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

CAS RN

361442-00-4
Record name (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the significance of the research presented in the paper "A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine"?

A1: This paper [] details a new method for synthesizing (S)-N-Boc-3′-hydroxyadamantylglycine, which is another name for (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. The significance lies in the method being described as "facile and economic" []. This suggests the researchers have potentially developed a more efficient and cost-effective way to produce this compound compared to previously established methods. This could be impactful for research and potentially for large-scale production if the compound proves useful in pharmaceutical or other applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.